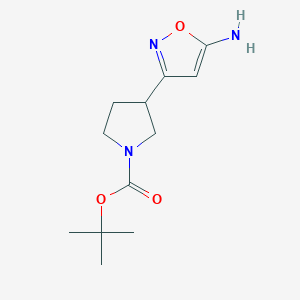

3-(1-Boc-3-pyrrolidinyl)-5-aminoisoxazole

Description

Overview of Isoxazole (B147169) Core Systems in Bioactive Molecules and Pharmaceutical Research

The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. ijpca.org It is a prominent feature in a multitude of biologically active compounds and approved pharmaceuticals, valued for its metabolic stability and ability to engage in various non-covalent interactions with biological targets. nih.gov

Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to drug development. Over 85% of all biologically active compounds contain a heterocycle, with nitrogen-containing heterocycles being particularly prevalent in FDA-approved drugs. rsc.org Their importance stems from several key properties:

Structural Diversity : Heterocycles provide a vast array of three-dimensional frameworks that medicinal chemists can utilize to fine-tune a molecule's interaction with specific biological targets.

Physicochemical Properties : The inclusion of heteroatoms like nitrogen, oxygen, and sulfur influences a compound's electronic distribution, solubility, and hydrogen bonding capacity, which are critical for its pharmacokinetic and pharmacodynamic profile. rsc.org

Biological Interactions : Nitrogen-containing heterocycles are particularly adept at forming hydrogen bonds and engaging in π-π stacking interactions with proteins and nucleic acids, making them effective scaffolds for targeting enzymes and receptors.

This versatility makes heterocyclic scaffolds a vital platform for developing novel therapeutic agents that can address complex diseases and overcome drug resistance. nih.gov

The isoxazole moiety is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of therapeutic agents. ijpca.org Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. rsc.orgnih.gov The isoxazole ring's unique electronic properties and the weak N-O bond, which can facilitate ring-cleavage reactions, also make it a valuable synthetic intermediate. mdpi.com

Several successful drugs incorporate the isoxazole core, highlighting its therapeutic importance. mdpi.com The 5-aminoisoxazole substructure, in particular, is a key building block for sulfonamide antibiotics. For instance, 3-Amino-5-methylisoxazole is a crucial intermediate in the synthesis of Sulfamethoxazole, a widely used antibiotic. sigmaaldrich.comsmolecule.com

Below is a table of representative pharmaceuticals containing the isoxazole ring:

| Drug Name | Therapeutic Class | Function of Isoxazole Moiety |

| Sulfamethoxazole | Antibiotic | Core structural component essential for antibacterial activity. |

| Valdecoxib | Anti-inflammatory (COX-2 inhibitor) | Acts as the central pharmacophore responsible for selective enzyme inhibition. ijpca.org |

| Leflunomide | Antirheumatic | Serves as a key structural element for its immunomodulatory effects. ijpca.orgmdpi.com |

| Danazol | Endocrine Agent | The isoxazole ring is fused to a steroid backbone, modulating its hormonal activity. researchgate.net |

Importance of Pyrrolidine (B122466) and Boc-Protected Pyrrolidine Moieties in Chemical Biology and Drug Development

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is another scaffold frequently employed by medicinal chemists to develop novel therapeutics for a range of human diseases. nih.govresearchgate.net

The pyrrolidine ring is a core structure in numerous natural products, particularly alkaloids, and is found in over 20 FDA-approved drugs. mdpi.comfrontiersin.orgenamine.net Its significance in drug design is attributable to several structural advantages:

Three-Dimensionality : As a saturated, non-planar ring, pyrrolidine provides sp3-hybridized carbons that allow for the exploration of three-dimensional space, which can lead to improved binding affinity and selectivity for biological targets. nih.govresearchgate.netnih.gov

Stereochemical Complexity : The carbon atoms in the pyrrolidine ring can be chiral centers, allowing for the synthesis of stereoisomers with distinct biological profiles and target interactions. nih.govresearchgate.netnih.gov

Scaffold Versatility : The pyrrolidine nitrogen can be easily substituted, providing a convenient point for chemical modification to optimize a compound's properties. nih.gov In fact, 92% of FDA-approved drugs containing a pyrrolidine ring are substituted at the nitrogen position. nih.gov

The following table lists examples of drugs that feature the pyrrolidine scaffold:

| Drug Name | Therapeutic Class | Role of Pyrrolidine Moiety |

| Captopril | Antihypertensive (ACE inhibitor) | The pyrrolidine ring mimics the proline residue of the natural substrate. rsc.orgmdpi.com |

| Aniracetam | Nootropic (Anti-Alzheimer) | Forms the core of the molecule, essential for its cognitive-enhancing effects. frontiersin.org |

| Clindamycin | Antibiotic | The pyrrolidine-containing amino acid is crucial for its antibacterial action. frontiersin.org |

| Procyclidine | Anticholinergic | A key component of the pharmacophore responsible for its activity in treating Parkinson's disease. frontiersin.orgenamine.net |

The tert-butyloxycarbonyl group, commonly known as the Boc group, is one of the most widely used protecting groups for amines in organic synthesis. chemistrysteps.comjk-sci.com Its function is to temporarily render the amine nitrogen non-nucleophilic and non-basic, thereby preventing it from participating in unwanted side reactions while other parts of the molecule are being chemically modified. total-synthesis.com

The key features of the Boc group that make it invaluable in synthetic chemistry include:

Ease of Installation : It can be readily introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). jk-sci.comwikipedia.org

Stability : The Boc group is stable under a wide range of reaction conditions, including basic hydrolysis and catalytic hydrogenation, making it compatible with many synthetic transformations. total-synthesis.com

Facile Cleavage : It is an acid-labile group that can be easily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which regenerates the free amine. jk-sci.comwikipedia.org This deprotection often proceeds with the release of carbon dioxide and a stable tert-butyl cation. chemistrysteps.com

This strategic use of the Boc group allows for the selective manipulation of complex molecules containing multiple reactive sites, which is essential in the multi-step synthesis of pharmaceutical compounds.

Rationale for Investigating the Hybrid 3-(1-Boc-3-pyrrolidinyl)-5-aminoisoxazole Framework

The rationale for designing and investigating the hybrid molecule this compound is rooted in the principles of molecular hybridization, a strategy that combines two or more bioactive scaffolds into a single molecule. mdpi.com This approach aims to create a novel compound with potentially synergistic or enhanced biological activity. mdpi.com

The combination of the 5-aminoisoxazole and pyrrolidine rings brings together two proven "privileged" structures. The isoxazole portion provides an electron-rich aromatic system known to participate in a wide range of biological interactions, while the saturated, three-dimensional pyrrolidine ring offers a scaffold that can improve target binding and physicochemical properties. mdpi.comnih.gov

The presence of the Boc protecting group on the pyrrolidine nitrogen is of strategic importance for synthetic and medicinal chemistry purposes. sigmaaldrich.com It serves as a synthetic handle, allowing for the initial construction and purification of the core framework. Subsequently, the Boc group can be removed to reveal the secondary amine, which can then be functionalized with a diverse array of substituents. This allows for the creation of a library of analogues, which is a critical step in exploring the structure-activity relationship (SAR) of the new molecular framework and optimizing its biological activity against a specific therapeutic target.

Synergistic Potential of Combining 5-Aminoisoxazole and N-Boc-Pyrrolidinyl Substructures

The fusion of the 5-aminoisoxazole and N-Boc-pyrrolidinyl substructures within a single molecule presents a synergistic potential that extends beyond the sum of their individual contributions. This synergy can manifest in several key areas of drug design and development:

Enhanced Target Binding and Selectivity: The pyrrolidine ring, with its defined stereochemistry, can orient the 5-aminoisoxazole core into a specific binding pocket of a biological target, potentially leading to increased affinity and selectivity. The conformational rigidity of the pyrrolidine scaffold can reduce the entropic penalty upon binding, further enhancing potency.

Improved Physicochemical and Pharmacokinetic Properties: The N-Boc group can modulate the lipophilicity of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This can lead to improved oral bioavailability and a more favorable pharmacokinetic profile. The pyrrolidine moiety itself is known to often impart desirable pharmacokinetic properties. ijpca.org

Access to Novel Chemical Space: The combination of these two scaffolds allows for the exploration of novel chemical space, creating opportunities to identify hits against new and challenging biological targets. The modular nature of the synthesis of such compounds allows for the creation of diverse libraries for high-throughput screening.

A theoretical study of related isoxazole and pyrrolidine-containing compounds has suggested that the combination can lead to potent and selective inhibitors of various enzymes, including kinases. For instance, the isoxazole can act as a hinge-binding motif, while the pyrrolidine scaffold explores deeper pockets within the enzyme's active site.

Table 1: Potential Synergistic Effects of Combined Scaffolds

| Feature | 5-Aminoisoxazole Contribution | N-Boc-Pyrrolidinyl Contribution | Potential Synergistic Outcome |

| Target Interaction | H-bond donor/acceptor, bioisostere of carboxamide | 3D orientation, conformational rigidity | High-affinity, selective binding to target proteins |

| Physicochemical Properties | Modulates polarity | Influences lipophilicity and metabolic stability | Optimized ADME profile for improved drug-likeness |

| Synthetic Tractability | Versatile chemical handle | Readily modified scaffold with protecting group | Facile generation of diverse chemical libraries |

Emerging Therapeutic Opportunities for Compounds with This Structural Motif

While specific biological data for this compound is not extensively reported in publicly available literature, the known activities of related compounds suggest several promising therapeutic avenues. The structural motif is being explored in various disease areas, with encouraging preliminary findings.

Oncology: Many kinase inhibitors incorporate nitrogen-containing heterocycles. The 5-aminoisoxazole scaffold has been identified as a core component of inhibitors of protein kinases such as CK1. The addition of a chiral pyrrolidine scaffold can enhance the selectivity and potency of these inhibitors. This suggests that this compound could serve as a scaffold for the development of novel anti-cancer agents targeting specific kinases involved in tumor progression.

Neurological Disorders: Pyrrolidine-based structures are prevalent in compounds targeting the central nervous system. For example, pyrrolidine-based inhibitors of T-type calcium channels are being investigated for the treatment of neuropathic pain. edu.krd The electronic properties of the 5-aminoisoxazole ring could be leveraged to fine-tune the activity of such compounds, potentially leading to new treatments for a range of neurological and psychiatric conditions.

Infectious Diseases: Both isoxazole and pyrrolidine derivatives have demonstrated antimicrobial and antiviral activities. The combination of these two pharmacophores could lead to the development of novel anti-infective agents with unique mechanisms of action, potentially overcoming existing drug resistance.

Table 2: Potential Therapeutic Targets and Indications

| Therapeutic Area | Potential Molecular Targets | Potential Indications |

| Oncology | Protein Kinases (e.g., CK1), Tubulin | Various Cancers |

| Neurology | T-type Calcium Channels, Neurotransmitter Receptors | Neuropathic Pain, Epilepsy, Depression |

| Infectious Diseases | Bacterial and Fungal Enzymes, Viral Proteins | Bacterial Infections, Fungal Infections, Viral Infections |

Structure

3D Structure

Properties

Molecular Formula |

C12H19N3O3 |

|---|---|

Molecular Weight |

253.30 g/mol |

IUPAC Name |

tert-butyl 3-(5-amino-1,2-oxazol-3-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H19N3O3/c1-12(2,3)17-11(16)15-5-4-8(7-15)9-6-10(13)18-14-9/h6,8H,4-5,7,13H2,1-3H3 |

InChI Key |

LAOZNPZNVHAIEH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=NOC(=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 1 Boc 3 Pyrrolidinyl 5 Aminoisoxazole and Its Precursors

Advanced Synthetic Approaches to the 5-Aminoisoxazole Core

The 5-aminoisoxazole scaffold is a privileged structure in drug discovery, present in numerous biologically active compounds. rsc.org Its synthesis has been the subject of extensive research, leading to the development of various methodologies. The most prominent and versatile of these is the [3+2] cycloaddition reaction, which involves the reaction of a nitrile oxide with an appropriate dipolarophile. nih.gov Additionally, heterocyclization reactions of open-chain precursors provide an alternative route to this important heterocyclic system. researchgate.netgoogle.com The development of practical, large-scale, and environmentally benign protocols, particularly those avoiding the use of metal catalysts, is a key focus in contemporary synthetic chemistry. rsc.orgnih.gov

The 1,3-dipolar cycloaddition, or [3+2] cycloaddition, stands as one of the most powerful and widely utilized methods for constructing five-membered heterocyclic rings like isoxazoles. mdpi.comsci-rad.com This reaction class involves the combination of a 1,3-dipole (a three-atom, four-pi-electron system) with a dipolarophile (a two-atom, two-pi-electron system). sci-rad.com A significant challenge in isoxazole (B147169) synthesis via this method is controlling the regioselectivity—that is, directing the addition to form the desired constitutional isomer. mdpi.combeilstein-journals.orgrsc.org The regiochemical outcome is highly dependent on the electronic and steric properties of both the dipole and the dipolarophile. mdpi.com

The cycloaddition of nitrile oxides with alkenes and alkynes is a cornerstone of isoxazole and isoxazoline (B3343090) synthesis. mdpi.comnih.govresearchgate.net Nitrile oxides, which are typically generated in situ from the corresponding aldoximes or hydroximoyl chlorides to avoid their propensity to dimerize, serve as the 1,3-dipole. rsc.orgnih.gov When reacted with alkynes, this cycloaddition directly yields the aromatic isoxazole ring. The reaction with alkenes first produces an isoxazoline, which can then be oxidized to the corresponding isoxazole. mdpi.com

The choice of dipolarophile is crucial for accessing the 5-aminoisoxazole core. The use of α-cyanoenamines as dipolarophiles in reactions with nitrile oxides provides a direct route to 5-aminoisoxazoles. mdpi.com This transformation proceeds through an initial cycloaddition to form a transient isoxazoline intermediate, which then spontaneously eliminates hydrogen cyanide (HCN) to afford the final aromatic 5-aminoisoxazole product. mdpi.com

| Dipole Precursor | Dipolarophile | Reaction Conditions | Product Type | Reference |

| Hydroximoyl Chlorides | Terminal Alkynes | Base (e.g., Et3N) | 3,5-Disubstituted Isoxazoles | nih.gov |

| Aldoximes | Alkenes | Oxidizing Agent (e.g., DIB) | 3,5-Disubstituted Isoxazolines | mdpi.com |

| Hydroximoyl Chlorides | α-Cyanoenamines | Toluene, rt, overnight | 5-Aminoisoxazoles | mdpi.com |

| Aldoximes | Cyclic Alkynes | PIFA | 3,4,5-Trisubstituted Isoxazoles | scispace.com |

DIB: (Diacetoxyiodo)benzene; PIFA: Phenyliodine bis(trifluoroacetate); Et3N: Triethylamine (B128534)

The mechanism of the [3+2] cycloaddition of nitrile oxides has been a subject of considerable theoretical and experimental investigation. The reaction is generally accepted to proceed through a concerted, pericyclic pathway, as originally proposed by Huisgen. nih.govsci-rad.com In this model, the formation of the two new sigma bonds occurs in a single transition state, without the involvement of a discrete intermediate. nih.gov

However, the degree of synchronicity in the transition state can vary. Depending on the substituents on the nitrile oxide and the dipolarophile, the transition state may be asynchronous, meaning the two new bonds are not formed to the same extent. mdpi.comnih.gov Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating these subtleties. mdpi.comnih.gov Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the regioselectivity of these reactions. The outcome is typically governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. mdpi.com The reaction pathway that results from the smaller HOMO-LUMO energy gap and more favorable orbital coefficient overlap is generally preferred. mdpi.com In some cases, particularly with highly polarized reactants, a stepwise mechanism involving a zwitterionic intermediate has been considered, although concerted pathways are more common. mdpi.com

Beyond cycloaddition strategies, heterocyclization reactions offer a valuable alternative for constructing the aminoisoxazole ring. These methods typically involve the reaction of a three-carbon component with hydroxylamine (B1172632) or its derivatives. google.comnih.gov A common approach involves the condensation of β-ketonitriles with hydroxylamine. nih.gov This method is particularly effective for producing 5-aminoisoxazoles.

Another established route is the reaction of thiocarbamoylcyanoacetates with hydroxylamine. researchgate.net This process involves the initial formation of ethyl arylthiocarbamoyl-cyanoacetates from the reaction of aryl isothiocyanates with sodium ethylcyanoacetate. Subsequent treatment with hydroxylamine under reflux conditions yields the corresponding 5-aminoisoxazoles in good yields. researchgate.net The mechanism is believed to involve nucleophilic attack of the hydroxylamine, followed by cyclization and elimination of hydrogen sulfide. researchgate.net These methods provide direct access to the 5-aminoisoxazole core from readily available linear precursors.

| Starting Material(s) | Key Reagent | Product | Key Features | Reference |

| α-Acetopropionitrile | Hydroxylamine salt | 5-amino-3,4-dimethylisoxazole | Precursor synthesis for sulfisoxazole | google.com |

| Ethyl arylthiocarbamoyl-cyanoacetates | Hydroxylamine | 5-Aminoisoxazoles | Good yields from isothiocyanate precursors | researchgate.net |

| β-Ketonitriles | Hydroxylamine | 5-Aminoisoxazoles | Common and direct route | nih.gov |

The pharmaceutical industry places a high premium on synthetic routes that are scalable, cost-effective, and environmentally friendly. A significant trend in this area is the development of metal-free protocols to avoid issues of metal contamination in the final active pharmaceutical ingredient, as well as the costs associated with metal catalysts and their removal. rsc.orgnih.gov

For aminoisoxazole synthesis, metal-free approaches often rely on the classic [3+2] cycloaddition of in situ generated nitrile oxides with alkynes or enamines. rsc.org A practical, multigram-scale synthesis of N-Boc protected aminoisoxazoles has been developed starting from common amino acids. rsc.org The key step is a regioselective [3+2] cycloaddition where the nitrile oxide is generated from a chloroxime using a mild base like sodium hydrogen carbonate or triethylamine. rsc.org This approach avoids the use of any metal catalysts and has been successfully scaled up to produce products on a scale of up to 50 grams. rsc.org Such methods are highly desirable as they reduce the environmental impact and simplify the purification process, making them suitable for industrial production. rsc.orgnih.gov

Regioselective [3+2] Cycloaddition Reactions in Isoxazole Synthesis

Stereoselective Synthesis of the 1-Boc-3-Pyrrolidinyl Moiety

The 1-Boc-3-pyrrolidinyl fragment of the target molecule contains a stereocenter at the C3 position of the pyrrolidine (B122466) ring. Therefore, its synthesis requires stereocontrol to obtain the desired enantiomer. Stereoselective methods for preparing pyrrolidine derivatives can be broadly categorized into two approaches: functionalization of an existing chiral pyrrolidine ring or the cyclization of an acyclic precursor in a stereocontrolled manner. nih.govresearchgate.net

A common strategy involves starting with a readily available chiral building block from the "chiral pool," such as L- or D-proline or 4-hydroxyproline (B1632879). nih.govresearchgate.net For instance, Boc-protected trans-4-hydroxy-L-proline can be converted through a series of steps including oxidation, enaminone formation, Grignard reaction, and stereoselective reduction to yield functionalized pyrrolidine derivatives. nih.gov Another approach involves the asymmetric α-arylation of N-Boc pyrrolidine itself, using a chiral ligand in a palladium-catalyzed reaction to introduce a substituent at the C2 position, which could potentially be adapted for C3 functionalization through different starting materials or reaction pathways. acs.org

Alternative routes focus on the stereoselective cyclization of acyclic precursors. nih.gov For example, an enantioselective approach to Boc-protected pyrrolidines can be achieved through the cyclization of chiral acyclic alcohols using a base like sodium hydride. nih.gov The synthesis of 1-N-Boc-3-hydroxypyrrolidine, a key intermediate, can be accomplished from achiral starting materials like epichlorohydrin (B41342) through a multi-step sequence involving reduction and cyclization, where stereocontrol might be introduced using chiral reagents or catalysts. google.com

| Starting Material | Key Strategy | Product/Intermediate | Reference |

| Boc-protected trans-4-hydroxy-L-proline | Functionalization of chiral pool material | Functionalized pyrrolidines | nih.gov |

| N-Boc pyrrolidine | Asymmetric α-arylation | α-Aryl-N-Boc-pyrrolidines | acs.org |

| Acyclic chiral alcohols | Stereoselective cyclization | Boc-protected pyrrolidines | nih.gov |

| Epichlorohydrin | Reduction and cyclization | 1-N-Boc-3-hydroxypyrrolidine | google.com |

| Glycine | Multi-step synthesis involving cyclization | 1-tert-butoxycarbonyl-3-pyrrolidone | google.com |

Enantioselective Approaches to Chiral Pyrrolidine Derivatives

The stereochemistry of the pyrrolidine ring is a critical determinant of the biological activity of many compounds. mappingignorance.org Consequently, a variety of enantioselective methods have been developed to access chiral pyrrolidine derivatives. One of the most direct and atom-economical methods is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. mappingignorance.org This approach allows for the creation of multiple stereocenters in a single, highly stereoselective step. mappingignorance.org

Another powerful strategy involves the enantioselective intramolecular aza-Michael reaction (IMAMR). nih.gov This method has been successfully used to synthesize enantiomerically enriched fluorinated indolizidinones, where the key chiral center in the pyrrolidine ring is established through an organocatalyzed cyclization. nih.gov Additionally, chiral pool synthesis, starting from readily available enantiopure precursors like amino acids (e.g., L-proline or L-methionine), provides a reliable route to optically pure pyrrolidine derivatives. nih.govmdpi.com For instance, a multigram synthesis of functionalized pyrrolidine scaffolds has been achieved starting from methionine. nih.gov

| Enantioselective Method | Description | Key Features | Reference |

| Catalytic Asymmetric 1,3-Dipolar Cycloaddition | Reaction of azomethine ylides with dipolarophiles catalyzed by a chiral catalyst. | Atom-economical, highly stereo- and regioselective, potential to form four contiguous stereocenters. | mappingignorance.org |

| Enantioselective Intramolecular aza-Michael Reaction (IMAMR) | Organocatalyzed cyclization of a substrate containing both a nucleophilic amine and a Michael acceptor. | Efficient generation of a chiral stereocenter. | nih.gov |

| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules (e.g., amino acids) as starting materials. | Provides access to optically pure products, scalable for multigram synthesis. | nih.govmdpi.com |

Introduction and Cleavage Strategies for the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a broad range of conditions and its facile removal under mild acidic conditions. total-synthesis.com

Introduction of the Boc Group: The most common method for the N-Boc protection of amines involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O). jk-sci.com The reaction is typically carried out in the presence of a base, such as triethylamine (TEA) or sodium hydroxide, in a solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). jk-sci.com The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of the N-Boc protected amine. total-synthesis.com

Cleavage of the Boc Group: The Boc group is readily cleaved under acidic conditions. total-synthesis.com A common reagent system for Boc deprotection is trifluoroacetic acid (TFA) in a solvent such as DCM. jk-sci.comthermofisher.com The mechanism begins with the protonation of the carbonyl oxygen of the Boc group, which facilitates the formation of a stable tert-butyl cation and carbamic acid. The carbamic acid then spontaneously decarboxylates to release the free amine. jk-sci.com Due to the formation of the reactive tert-butyl cation, scavengers like anisole (B1667542) or thiophenol are often added to prevent unwanted side reactions, such as the alkylation of sensitive amino acid residues. total-synthesis.com

| Process | Common Reagents | Typical Solvents | Key Considerations | Reference |

| Protection (Introduction) | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) | Tetrahydrofuran (THF), Dichloromethane (DCM) | Reaction is driven by the formation of gaseous CO₂. | jk-sci.com |

| Deprotection (Cleavage) | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Dichloromethane (DCM) | Formation of a tert-butyl cation may require scavengers. | total-synthesis.comthermofisher.com |

Convergent and Divergent Synthesis of 3-(1-Boc-3-pyrrolidinyl)-5-aminoisoxazole

The assembly of the target molecule can be approached through both convergent and divergent synthetic strategies. A convergent synthesis involves the separate synthesis of the pyrrolidine and isoxazole fragments, which are then coupled together in a later step. nih.gov This approach is often more efficient for creating analogues, as modifications to either fragment can be made independently before the coupling step. nih.gov A divergent synthesis would involve constructing one of the rings onto a pre-existing, functionalized version of the other.

Coupling Strategies for Isoxazole and Pyrrolidine Building Blocks

Several coupling strategies can be employed to connect the pre-synthesized pyrrolidine and isoxazole building blocks. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds. nih.gov For example, an N-Boc protected pyrrole (B145914) boronic acid can be coupled with a halogenated isoxazole derivative. nih.gov

Alternatively, amide bond formation can be utilized if the fragments are appropriately functionalized. For instance, a pyrrolidine carboxylic acid can be activated with a coupling agent like N-hydroxybenzotriazole (HOBt) and then reacted with an amino-functionalized isoxazole to form the desired product. nih.gov Another approach involves the nucleophilic substitution reaction where a mesylate-activated pyrrolidine is coupled with a pyrrole building block in the presence of a base like cesium carbonate. nih.gov

Optimization of Reaction Conditions for Yield and Purity in Research

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. This involves a systematic investigation of various parameters, including catalysts, solvents, temperature, and reaction time. For instance, in the synthesis of isoxazole derivatives, the choice of catalyst and solvent can significantly impact the outcome. mdpi.com The use of environmentally benign procedures, such as ultrasound radiation or the use of water as a solvent, has been explored to improve the green credentials of the synthesis. mdpi.comnih.gov

In palladium-catalyzed coupling reactions, the choice of ligand, base, and solvent system is critical for achieving high yields and preventing side reactions like dehalogenation. nih.gov For multi-component reactions leading to isoxazole formation, the use of organocatalysts in aqueous media at room temperature has been shown to be effective and environmentally friendly. mdpi.compreprints.org

| Reaction Type | Parameters Optimized | Examples of Conditions | Outcome | Reference |

| Suzuki-Miyaura Coupling | Catalyst, Ligand, Base, Solvent | Pd catalyst, boronic acids, N-Boc protected pyrrole | Formation of pyrrole building blocks | nih.gov |

| Amide Coupling | Activating Agent, Base | N-hydroxybenzotriazole (HOBt) | Coupling of carboxylic acids with amines | nih.gov |

| Multi-component Isoxazole Synthesis | Catalyst, Solvent, Temperature | Amine-functionalized cellulose, Water, Room Temperature | High yields, green chemistry principles | mdpi.compreprints.org |

| Nucleophilic Substitution | Base, Temperature | Cesium carbonate, 80 °C | Coupling of mesylates with pyrroles | nih.gov |

Chemical Modifications and Derivatization Strategies for this compound Analogs

The core structure of this compound offers several sites for chemical modification to generate a library of analogues for structure-activity relationship (SAR) studies. The primary sites for derivatization are the amino group on the isoxazole ring and, following Boc deprotection, the secondary amine of the pyrrolidine ring.

Functionalization of the Amino Group

The amino group at the 5-position of the isoxazole ring is a key site for functionalization. It readily reacts with a variety of electrophiles, allowing for the introduction of diverse substituents.

Acylation and Carbamoylation: The amino group can be acylated using acyl chlorides or activated carboxylic acids to form the corresponding amides. Carbamoylation reactions with isocyanates provide access to urea (B33335) derivatives. These reactions are fundamental for building more complex molecules and can serve as a prelude to cyclization reactions to form fused heterocyclic systems, such as isoxazolo[5,4-d]pyrimidines.

Modifications on the Pyrrolidine Ring

The pyrrolidine moiety of this compound offers several avenues for structural diversification, enabling the synthesis of a wide range of derivatives with potentially unique biological activities. The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen enhances the stability of the molecule and allows for selective modifications at other positions. niscpr.res.in

One of the primary sites for modification is the pyrrolidine ring itself. Functionalization can be achieved through various synthetic strategies, often leveraging the existing chirality of precursors like proline or 4-hydroxyproline to introduce new stereocenters. mdpi.com This is particularly significant as the spatial arrangement of substituents on the pyrrolidine ring can profoundly impact a molecule's interaction with biological targets. nih.govresearchgate.net

Common modifications include alkylation, arylation, and acylation reactions. For instance, palladium-catalyzed hydroarylation of N-alkyl pyrrolines has been demonstrated as a method to introduce aryl groups at the 3-position of the pyrrolidine ring, creating compounds with potential applications as ligands for serotonin (B10506) and dopamine (B1211576) receptors. chemrxiv.orgnih.govresearchgate.net The choice of the N-substituent (acyl vs. alkyl) can direct the outcome of such palladium-catalyzed reactions, leading to either arylated alkene products or the desired hydroarylated pyrrolidines. chemrxiv.orgresearchgate.net

Furthermore, the nitrogen atom of the pyrrolidine ring, once deprotected, provides a nucleophilic center for a variety of chemical transformations. nih.gov This allows for the introduction of diverse functional groups through N-alkylation or N-acylation, further expanding the chemical space accessible from this scaffold. The synthesis of N-substituted piperidines from L-glutamic acid, a related five-membered ring amino acid, highlights the feasibility of such derivatization strategies. niscpr.res.in

The table below summarizes some of the key approaches to modifying the pyrrolidine ring in related systems, which can be conceptually applied to this compound.

| Modification Strategy | Reagents and Conditions | Potential Outcome on Pyrrolidine Ring |

| Palladium-Catalyzed Hydroarylation | Pd catalyst, aryl halide/boronic acid, hydride source | Introduction of an aryl group at the C3 position |

| N-Deprotection followed by N-Alkylation/Acylation | Acid (e.g., TFA, HCl) for Boc removal, followed by alkyl halide/acyl chloride and base | Introduction of various substituents on the nitrogen atom |

| Functionalization using Chiral Precursors | Starting from enantiomerically pure proline or hydroxyproline (B1673980) derivatives | Control over the stereochemistry of new substituents |

| Ring-Closing Metathesis | Grubbs' catalyst on a suitable diene precursor | Formation of bicyclic or spirocyclic pyrrolidine derivatives |

Substituent Effects on Reaction Pathways and Selectivity

The nature of the substituents on the pyrrolidine ring plays a critical role in dictating the reaction pathways and selectivity of subsequent chemical transformations. These effects can be broadly categorized into steric and electronic influences.

Steric Effects: The size and spatial orientation of substituents can hinder or facilitate the approach of reagents to a particular reaction site. researchgate.net For example, in palladium-catalyzed arylations, the stereochemistry of existing substituents on the pyrrolidine ring can influence the diastereoselectivity of the C-H activation step. The non-planar, puckered conformation of the pyrrolidine ring, often described as "pseudorotation," means that substituents can adopt pseudo-axial or pseudo-equatorial positions, which in turn affects their steric impact. nih.govresearchgate.net The stereoisomeric configuration of the pyrrolidine ring is a crucial determinant of biological activity, as different enantiomers and diastereomers can exhibit distinct binding modes to target proteins. nih.govresearchgate.net

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can significantly alter the nucleophilicity and basicity of the pyrrolidine nitrogen and the reactivity of the ring carbons. For instance, electron-withdrawing groups can decrease the nucleophilicity of the pyrrolidine nitrogen, potentially affecting the rate and outcome of N-alkylation and N-acylation reactions. Conversely, electron-donating groups would be expected to enhance the nucleophilicity of the nitrogen. A theoretical study on the nucleophilic aromatic substitution of thiophenes with pyrrolidine demonstrated that substituents on the aromatic ring influence the activation energy of the reaction by stabilizing or destabilizing the intermediate charge distribution. nbinno.com While this study does not directly involve the isoxazole ring, the principles of how substituents modulate the electronic properties of a reacting system are broadly applicable.

The interplay of these steric and electronic factors ultimately governs the regioselectivity and stereoselectivity of reactions involving the pyrrolidine ring. A comprehensive understanding of these substituent effects is therefore essential for the rational design and synthesis of novel this compound derivatives with desired chemical and biological properties.

The following table provides a conceptual overview of how different types of substituents on the pyrrolidine ring might influence its reactivity.

| Substituent Type | Position on Pyrrolidine Ring | Potential Effect on Reactivity |

| Electron-Withdrawing Group (e.g., -COOR, -CN) | C2, C3, or C4 | Decreased nucleophilicity of the pyrrolidine nitrogen; potential for stabilization of adjacent carbanionic intermediates. |

| Electron-Donating Group (e.g., -Alkyl, -OR) | C2, C3, or C4 | Increased nucleophilicity of the pyrrolidine nitrogen; potential for directing electrophilic attack. |

| Bulky Substituent (e.g., -t-Butyl, -Phenyl) | Any position | Steric hindrance, potentially directing reactions to less hindered positions or influencing diastereoselectivity. |

| Chiral Substituent | Any position | Induction of stereoselectivity in subsequent reactions, leading to the formation of specific diastereomers. |

Structure Activity Relationship Sar and Molecular Design Principles for 3 1 Boc 3 Pyrrolidinyl 5 Aminoisoxazole Analogs

Elucidation of Key Pharmacophoric Features within the Isoxazole (B147169) Scaffold

The isoxazole ring is a five-membered heterocycle that serves as a versatile scaffold in medicinal chemistry due to its favorable physicochemical properties and ability to engage in various non-covalent interactions. ijpca.orgresearchgate.netnih.gov Its weak nitrogen-oxygen bond provides a site for potential ring cleavage, making it a useful intermediate in synthetic pathways. researchgate.netrsc.org The isoxazole nucleus is present in numerous clinically approved drugs, highlighting its pharmacological importance. ijpca.orgmdpi.compreprints.org

The 5-amino group on the isoxazole ring is a critical pharmacophoric feature that can significantly influence biological activity. As a hydrogen bond donor, it can form key interactions with amino acid residues in the binding sites of proteins and enzymes. For instance, in the context of AMPA receptor modulators, bis(5-aminoisoxazole) derivatives have demonstrated high potency, suggesting the amino group's direct involvement in receptor engagement. nih.gov

The reactivity of this amino group is a subject of consideration in peptide synthesis. Studies on 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) have shown that the amino group can remain unreactive under certain conditions, allowing for selective coupling through the carboxylic acid moiety. mdpi.com This characteristic is valuable for incorporating the aminoisoxazole scaffold into larger molecules without the need for a protecting group on the 5-amino position. However, its basicity and hydrogen-bonding capacity are generally pivotal for molecular recognition at the target site. In some cases, the substitution of a methyl group on the isoxazole with an amino group has been shown to improve the inhibitory activity and selectivity of compounds, such as in certain COX-1 inhibitors. nih.gov

The substitution pattern on the isoxazole ring plays a vital role in determining the compound's biological activity, selectivity, and pharmacokinetic profile. nih.govrsc.org Modifications at the C3 and C4 positions, in addition to the C5 position, can fine-tune the molecule's properties.

Research on various isoxazole-containing compounds has demonstrated that:

Electron-donating or withdrawing groups dramatically alter the electronic properties of the ring, influencing its interaction with biological targets. For example, the presence of electron-donating groups like methoxy (-OCH3) on a phenyl ring attached to an isoxazole core can enhance antioxidant activity. ijpca.org Conversely, electron-withdrawing groups such as fluorine (-F) or trifluoromethyl (-CF3) on a phenyl substituent can lead to excellent inhibitory activities against enzymes like sPLA2. nih.gov

Lipophilic groups can enhance binding to hydrophobic pockets within a target protein. The addition of aromatic functional groups at the C5 position of certain isoxazole derivatives yielded compounds with a marked ability to inhibit the System xc- transporter, whereas smaller aliphatic groups conferred no activity. nih.gov

Steric bulk can influence selectivity. The size and shape of substituents dictate the molecule's ability to fit into a specific binding site, which can be exploited to achieve selectivity for one target over another.

The following table summarizes the impact of different substitution patterns on the bioactivity of various isoxazole analogs.

| Scaffold | Substituent & Position | Biological Target/Activity | Observed Effect |

| Isoxazole-Coumarin | Ortho-substitution on isoxazole | Cytotoxic agent (PC-3 cancer cell line) | Effective cytotoxicity |

| N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea | Electron-rich fused ring on phenyl | FLT3 inhibitor | Beneficial for antiproliferative activity |

| Indole-Isoxazole | Electron-withdrawing group (-F, -CF3) on phenyl ring | sPLA2 inhibitor | Excellent inhibitory activity |

| Phenyl-Isoxazole | Methoxy, dimethyl amino, bromine at C-5 phenyl ring | Antibacterial | Enhanced activity |

| Phenyl-Isoxazole | Nitro, chlorine at C-3 phenyl ring | Antibacterial | Enhanced activity |

Contributions of the Pyrrolidinyl Moiety to Ligand-Target Interactions

The pyrrolidine (B122466) ring is a saturated five-membered nitrogen heterocycle widely used in drug discovery. researchgate.net Its non-planar, three-dimensional structure allows it to explore pharmacophore space efficiently, while its stereocenters provide opportunities for developing highly specific and potent drug candidates. researchgate.netnih.gov

The pyrrolidine ring is not flat and exists in two primary puckered conformations known as Cγ-exo and Cγ-endo envelope conformers. nih.govacs.orgresearchgate.net The equilibrium between these conformers can be controlled by the nature and stereochemistry of substituents on the ring. This conformational restriction is a key advantage in drug design, as it can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target. nih.gov

The stereochemistry of substituents on the pyrrolidine ring is critical for biological activity. Different stereoisomers can exhibit vastly different binding affinities and pharmacological profiles due to the chiral nature of protein binding pockets. researchgate.netnih.gov For example, studies on antiestrogen benzopyran derivatives revealed that the stereospecific orientation of a 3-R-methylpyrrolidine substituent versus a 3-S-methylpyrrolidine substituent determined whether the compound acted as a pure antagonist or had a different activity profile. nih.gov This highlights the importance of controlling the absolute and relative configuration of chiral centers within the pyrrolidinyl moiety to optimize ligand-target interactions and avoid inactive or potentially toxic enantiomers. nih.gov

The nitrogen atom of the pyrrolidine ring is a frequent point of substitution in drug design, with a vast majority of FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position. nih.gov The nature of the substituent on the nitrogen significantly impacts the molecule's physicochemical properties, such as basicity, lipophilicity, and ability to form hydrogen bonds. nih.gov

The tert-butoxycarbonyl (Boc) group is a common protecting group used in synthesis. nih.gov In the context of a final active compound, the Boc group provides a bulky, lipophilic moiety that can fill hydrophobic pockets in a target protein. However, its primary role is often as a synthetic intermediate. The replacement of the Boc group with other substituents can drastically alter the SAR.

Boc vs. Unsubstituted/Alkyl Groups: In many cases, Boc-deprotected derivatives that have an unsubstituted (-H) or simple alkyl-substituted pyrrolidine nitrogen are less active than their more complex N-substituted counterparts. nih.gov This suggests that the N-substituent often plays a direct role in target binding.

Boc vs. Other Bulky Groups: Replacing the Boc group with other large aromatic or acyl groups can lead to potent compounds by establishing additional interactions with the target. For instance, functionalizing the pyrrolidine nitrogen with various aromatic rings has been a successful strategy in developing potent inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP). nih.gov

Lability: The Boc group is known to be labile under acidic conditions. acs.org A related group, the tert-butoxythiocarbonyl (Botc) group, shows even greater acid lability and can also be removed under thermal conditions, providing alternative deprotection strategies that might leave other protecting groups intact. acs.org

The following table provides examples of how N-substitution on the pyrrolidine ring influences biological activity.

| Scaffold | N-Substituent | Biological Target | Observed Effect |

| Pyrrolidine Sulfonamides | Unsubstituted, Alkyl, Acyl, Sulfonyl | BACE1 | Less active than other derivatives |

| Benzimidazole-Pyrrolidine | Various Aromatic Rings | PARP-1, -2 | Potent inhibition |

| Pyrrolidine | N-Boc | General | Used as a key intermediate in synthesis |

| Azetidine | N-Botc vs. N-Boc | - | N-Botc is more labile to acid |

Rational Design Strategies for Optimizing Biological Activity

The rational design of analogs of 3-(1-Boc-3-pyrrolidinyl)-5-aminoisoxazole involves a multi-pronged approach to optimize interactions with the target protein and improve pharmacokinetic properties. Key strategies include structure-based drug design, scaffold hopping, and modification of functional groups to enhance binding affinity and selectivity. ebi.ac.ukresearchgate.net

Structure-Based Design: When the three-dimensional structure of the target protein is known, computational tools can be used to model how ligands bind. nih.gov This allows for the design of new analogs with modifications predicted to improve interactions with key residues in the binding pocket. For example, X-ray crystallography can reveal that a chiral pyrrolidine scaffold can promote selective binding by interacting with specific hydrophilic regions of an ATP binding pocket. nih.gov Understanding the essential role of small molecule binding pockets at protein-protein interfaces can also guide the design of inhibitors. nih.gov

Pharmacophore Modeling: A pharmacophore model can be developed based on a set of known active compounds. This model defines the essential three-dimensional arrangement of functional groups required for biological activity. For the 3-(pyrrolidinyl)-5-aminoisoxazole scaffold, the model would likely include a hydrogen bond donor (5-amino group), a hydrogen bond acceptor (isoxazole nitrogen), and a hydrophobic/steric feature (the N-Boc-pyrrolidinyl group). nih.gov This model can then be used to screen virtual libraries for new, structurally diverse compounds that fit the pharmacophore.

Bioisosteric Replacement and Scaffold Hopping: This strategy involves replacing parts of the molecule with other chemical groups (bioisosteres) that retain similar biological activity but may offer improved properties like better metabolic stability or reduced toxicity. For example, the isoxazole ring itself can be considered a bioisostere of other five-membered heterocycles. ijpca.org Similarly, the pyrrolidine scaffold can be "hopped" to other cyclic or acyclic structures while maintaining the crucial stereochemistry and vectoral orientation of its substituents. nih.gov

Optimizing Ligand-Target Interactions: Detailed analysis of ligand-protein complexes can reveal opportunities for optimization. This could involve introducing groups that form additional hydrogen bonds, fill unoccupied hydrophobic pockets, or displace unfavorable water molecules from the binding site. mdpi.combiorxiv.org For instance, modifying the substituents on the isoxazole or pyrrolidine rings can enhance potency by increasing hydrophobic effects within the binding pocket. acs.org

By systematically applying these principles, medicinal chemists can rationally design novel analogs with improved potency, selectivity, and drug-like properties, starting from the core this compound structure.

Scaffold Hopping and Bioisosteric Replacement Approaches

Scaffold hopping and bioisosteric replacement are powerful tools in drug discovery to identify novel chemotypes with improved properties while retaining the desired biological activity. tandfonline.com These strategies involve modifying the core structure of a molecule or replacing functional groups with others that have similar physicochemical properties.

Scaffold Hopping: This approach aims to replace the central molecular framework, in this case, potentially the 1-Boc-pyrrolidinyl or the 5-aminoisoxazole core, with a structurally different scaffold that maintains a similar spatial arrangement of key functional groups. For instance, the pyrrolidine ring could be replaced by other cyclic amines such as piperidine, azetidine, or even acyclic analogs to explore different conformational spaces and vector orientations of the substituents. Similarly, the isoxazole ring could be "hopped" to other five-membered heterocycles like oxadiazole, triazole, or pyrazole to modulate electronic properties and metabolic stability.

Bioisosteric Replacement: This strategy focuses on the substitution of specific atoms or groups with others that possess similar steric and electronic characteristics. cambridgemedchemconsulting.com For the this compound scaffold, several bioisosteric replacements can be envisioned to fine-tune its properties. The tert-butoxycarbonyl (Boc) protecting group, for example, could be replaced with other carbamates or acyl groups to alter lipophilicity and metabolic stability. The amino group at the 5-position of the isoxazole ring is a key hydrogen bond donor and could be replaced by bioisosteres such as a hydroxyl group, a methylamino group, or even a small heterocyclic ring capable of similar interactions.

A hypothetical example of applying these strategies is presented in the table below, showcasing potential modifications to the parent structure and their intended effects.

| Modification Strategy | Original Moiety | Potential Replacement | Rationale |

| Scaffold Hopping | 1-Boc-pyrrolidine | 1-Boc-piperidine | Alter ring conformation and substituent vectors |

| Scaffold Hopping | 5-Aminoisoxazole | 2-Amino-1,3,4-oxadiazole | Modulate electronic distribution and metabolic stability |

| Bioisosteric Replacement | -NH2 (amino) | -OH (hydroxyl) | Alter hydrogen bonding properties and pKa |

| Bioisosteric Replacement | -Boc | -Ac (acetyl) | Modify lipophilicity and steric bulk |

These modifications can lead to the discovery of novel analogs with improved pharmacokinetic profiles, enhanced target affinity, or reduced off-target effects.

Design of Rigid and Flexible Analogs to Probe Binding Sites

The systematic design of both rigid and flexible analogs of a lead compound is a classic medicinal chemistry strategy to understand the conformational requirements for binding to a biological target.

Rigid Analogs: By introducing conformational constraints into the molecule, chemists can "lock" it into a specific shape. This helps to identify the bioactive conformation—the three-dimensional structure the molecule adopts when it binds to its target. For this compound, rigidification could be achieved by introducing bicyclic systems or incorporating double bonds or small rings within the pyrrolidine moiety or linking the side chain to the core. For example, the synthesis of a bridged pyrrolidine analog would restrict the rotational freedom of the isoxazole substituent. If such a rigid analog shows high activity, it provides strong evidence for the importance of that specific conformation for biological function.

Flexible Analogs: Conversely, increasing the flexibility of a molecule can help to explore a wider range of conformations within the binding pocket. This can be achieved by introducing longer, more flexible linkers between the pyrrolidine and isoxazole rings or by removing steric bulk that may hinder conformational changes. While often leading to a decrease in potency due to the entropic cost of adopting a specific binding conformation, flexible analogs can be valuable in identifying potential new binding interactions.

The following table illustrates hypothetical design strategies for rigid and flexible analogs of the parent compound.

| Analog Type | Design Strategy | Example Modification | Purpose |

| Rigid | Introduction of a bicyclic system | Fusing a cyclopropane ring to the pyrrolidine | Lock the conformation of the pyrrolidine ring |

| Rigid | Incorporation of unsaturation | Introducing a double bond in the pyrrolidine ring | Restrict rotational freedom |

| Flexible | Extension of the linker | Inserting a methylene group between the rings | Allow for more conformational sampling |

| Flexible | Removal of steric hindrance | Replacing the Boc group with a smaller protecting group | Reduce conformational bias |

By comparing the biological activities of a series of such systematically designed rigid and flexible analogs, a clearer picture of the pharmacophore and the topology of the binding site can be obtained.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are valuable tools in drug discovery for predicting the activity of novel compounds, prioritizing synthetic efforts, and gaining insights into the molecular features that govern biological response.

For a series of this compound analogs, a QSAR model could be developed by synthesizing a diverse set of derivatives and measuring their biological activity. The structural features of these molecules would then be encoded by a variety of molecular descriptors, which can be categorized as electronic, steric, hydrophobic, and topological.

A hypothetical dataset for a QSAR study on isoxazole derivatives is presented below.

| Compound ID | R-Group Modification | LogP (Hydrophobicity) | Molecular Weight | Biological Activity (IC50, µM) |

| 1 | H | 2.5 | 297.35 | 1.2 |

| 2 | 4-Cl-Ph | 3.8 | 407.85 | 0.5 |

| 3 | 4-MeO-Ph | 3.1 | 403.45 | 0.8 |

| 4 | 4-NO2-Ph | 2.9 | 418.40 | 2.5 |

Multivariate Statistical Methods in Correlating Structure with Biological Activity

The development of a robust QSAR model typically involves the use of multivariate statistical methods to handle the large number of molecular descriptors and to find the most significant correlations with biological activity. rsc.org Some commonly employed methods include:

Multiple Linear Regression (MLR): This method attempts to model the relationship between two or more explanatory variables (descriptors) and a response variable (biological activity) by fitting a linear equation to the observed data.

Principal Component Analysis (PCA): PCA is a dimensionality reduction technique that transforms a large set of correlated descriptors into a smaller set of uncorrelated variables called principal components, while retaining most of the original information.

Partial Least Squares (PLS): PLS is a regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. It combines features of PCA and MLR to find the latent variables that best predict the biological activity.

These statistical methods allow for the identification of the key molecular properties that are either positively or negatively correlated with the desired biological effect, thus guiding the design of more potent analogs.

Applicability Domain Analysis for Predictive Models

A crucial aspect of QSAR modeling is defining the applicability domain (AD) of the developed model. mdpi.com The AD is the chemical space of compounds for which the model can make reliable predictions. nih.gov Predictions for compounds that fall outside of the AD are considered extrapolations and are associated with a higher degree of uncertainty.

Various methods can be used to define the AD, including:

Range-based methods: These methods define the AD based on the minimum and maximum values of the descriptors in the training set.

Distance-based methods: These approaches calculate the distance of a new compound to the compounds in the training set in the descriptor space. A compound is considered to be within the AD if its distance is below a certain threshold.

Leverage approach: In this method, the leverage of each compound is calculated, which indicates its influence on the model. Compounds with high leverage that are outside the defined descriptor space of the training set are considered to be outside the AD.

Preclinical Pharmacological and Biological Investigations of 3 1 Boc 3 Pyrrolidinyl 5 Aminoisoxazole and Its Derivatives

In Vitro Studies of Target Engagement and Efficacy

In vitro studies are fundamental to the early stages of drug discovery, providing critical data on the interaction between a compound and its intended biological target. For derivatives of the aminoisoxazole class, a range of assays has been employed to characterize their effects on enzymes and receptors implicated in various pathological processes.

The isoxazole (B147169) nucleus has been incorporated into inhibitors of several key enzyme targets.

Tryptophan 2,3-Dioxygenase 2 (TDO2): A series of aminoisoxazole compounds have been identified as potent inhibitors of TDO2, an enzyme that plays a role in tumor immune evasion by catalyzing the conversion of tryptophan to the immunosuppressive metabolite kynurenine (B1673888). nih.govnih.gov High-throughput screening (HTS) initially identified the aminoisoxazole scaffold as a promising starting point for TDO2 inhibitors. nih.gov Subsequent medicinal chemistry efforts underscored the importance of both the amino group and the isoxazole moiety for inhibitory activity. nih.gov

Cyclooxygenase-2 (COX-2): Certain novel isoxazole derivatives have demonstrated selective inhibition of COX-2 over the COX-1 isoform. nih.gov This selectivity is a desirable characteristic for anti-inflammatory agents. In one study, a series of isoxazole derivatives were evaluated for their in vitro inhibitory activity against both COX isoforms, with several compounds emerging as potent and selective COX-2 inhibitors. nih.gov

Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell signaling. nih.gov Synthetic compounds containing an isoxazole nucleus have been shown to be potent and selective inhibitors of Hsp90. nih.gov These derivatives have been evaluated for their ability to inhibit Hsp90's ATPase activity and induce the degradation of Hsp90-dependent client proteins. mdpi.com

Secretory Phospholipase A2 (sPLA2): The sPLA2 enzyme is implicated in various inflammatory diseases. A series of indole-containing isoxazole derivatives were synthesized and showed significant sPLA2 inhibitory activities in in vitro studies. nih.gov

Table 1: In Vitro Enzyme Inhibition by Isoxazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target Enzyme | Assay Type | Key Finding (IC₅₀) | Reference |

|---|---|---|---|---|

| Aminoisoxazoles | TDO2 | Biochemical Assay | Potent Inhibition | nih.gov |

| Isoxazole Derivatives | COX-2 | In Vitro Inhibition Assay | 0.55 ± 0.03 µM (Compound C6) | nih.gov |

| Isoxazole Derivatives | Hsp90 | Cytotoxicity (MTT) Assay | 14 µM (Compound 5) | nih.gov |

| Indole-Isoxazoles | sPLA2 | In Vitro Inhibition Assay | Potent Inhibition | nih.gov |

The characterization of enzyme inhibitors relies on robust and validated biochemical assays. For TDO2, inhibitory potency has been determined in biochemical assays using recombinant enzymes. nih.gov The production of N-formylkynurenine, the enzymatic product, is detected via fluorescence or mass spectrometry to calculate IC₅₀ values. nih.gov

For Hsp90 inhibitors, a variety of assays are used, including those that measure the inhibition of the enzyme's intrinsic ATPase activity. okstate.edu High-throughput screening (HTS) assays, such as time-resolved fluorescence resonance energy transfer (TR-FRET), have been developed to screen large compound libraries. nih.gov Additionally, cellular assays like the MTT assay are used to assess the cytotoxic effects of Hsp90 inhibition, and ELISA kits can quantify the reduction in Hsp90 expression levels in cancer cells. nih.gov

In the evaluation of COX inhibitors, commercially available colorimetric or fluorometric screening kits are commonly used. nih.govnih.gov These assays measure the peroxidase activity of COX and allow for the determination of IC₅₀ values for both COX-1 and COX-2 isoforms. nih.gov

Selectivity is a critical parameter for therapeutic candidates. For TDO2 inhibitors, profiling against the related enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is essential, as both enzymes catalyze the first step in the kynurenine pathway. nih.govmdpi.com Some optimized aminoisoxazole compounds have shown modest selectivity for TDO2 over IDO1. nih.gov Furthermore, to assess potential off-target effects, these compounds have been tested in cytochrome P450 (CYP) inhibition assays, where potent aminoisoxazole TDO2 inhibitors showed no significant inhibition of common drug-metabolizing CYP enzymes. nih.gov

For COX inhibitors, the selectivity index (SI), calculated as the ratio of IC₅₀ (COX-1)/IC₅₀ (COX-2), is a key measure. Isoxazole derivatives have been identified with high selectivity indices, indicating a strong preference for inhibiting COX-2. nih.gov

Derivatives of the isoxazole scaffold have also been investigated as modulators of various neurotransmitter receptors.

AMPA Receptors: Isoxazole-4-carboxamide derivatives have been identified as potent negative allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which mediate fast excitatory synaptic transmission. nih.govmdpi.com Conversely, bis(5-aminoisoxazoles) have been shown to act as highly potent positive allosteric modulators of the AMPA receptor. semanticscholar.org

Nicotinic Acetylcholine (B1216132) Receptors (nAChR): The isoxazole core has been incorporated into ligands targeting nAChRs. barrowneuro.org Specifically, novel isoxazole-vanillin derivatives have been shown to exhibit positive allosteric modulator (PAM) activity at the α7 nAChR subtype, a target for treating cognitive deficits. mdpi.com

Kappa Opioid Receptors (KOR): While various assays, including radioligand binding and functional GTPγS assays, are well-established for characterizing KOR ligands, specific studies detailing the interaction of 3-(1-Boc-3-pyrrolidinyl)-5-aminoisoxazole or its direct derivatives with KOR were not identified in the reviewed literature. unc.edunih.gov

Adrenergic Receptors: A series of Δ2-isoxazoline derivatives have been evaluated for their binding affinity to β1- and β2-adrenergic receptors, demonstrating that the isoxazole scaffold can be targeted to this receptor class. nih.gov

Radioligand binding assays are a cornerstone for studying drug-receptor interactions. To investigate novel allosteric modulators of AMPA receptors, radioligand-receptor binding analysis has been conducted using tritium-labeled PAMs, such as [³H]PAM-43, as reference ligands. nih.gov These studies help to confirm that new compounds bind to the same targets as known modulators. nih.gov For β-adrenergic receptors, the binding affinity of isoxazoline (B3343090) derivatives has been evaluated in competitive radioligand assays. nih.gov

The GTPγS binding assay is a functional technique used to measure the activation of G protein-coupled receptors (GPCRs). For KOR, the measurement of [³⁵S]GTPγS binding to cell membranes provides a direct indication of G protein activation upon agonist stimulation, allowing for the determination of compound potency and efficacy. unc.edu

Electrophysiological techniques provide detailed insights into the functional consequences of receptor modulation. The whole-cell patch-clamp technique has been used extensively to study the effects of isoxazole-4-carboxamide derivatives on AMPA receptor currents. nih.govhuji.ac.il These studies revealed that the compounds could markedly reduce peak current amplitudes and alter receptor kinetics by prolonging deactivation and accelerating desensitization. mdpi.com For bis(aminoisoxazole) positive modulators, patch-clamp experiments on Purkinje neurons demonstrated significant potentiation of kainate-induced currents. semanticscholar.org

For α7 nAChR modulators, the effects of vanillin-isoxazole derivatives on the properties of single channels elicited by acetylcholine were determined, showing a significant increase in the mean burst duration of channel opening. mdpi.com

Cell-based functional assays are also employed to screen and characterize receptor modulators. For adrenergic receptors, assays can be designed to measure downstream signaling events, such as calcium flux or changes in protein activity, upon ligand binding. creative-biolabs.com

Table 2: In Vitro Receptor Modulation by Isoxazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target Receptor | Assay Type | Key Finding | Reference |

|---|---|---|---|---|

| Isoxazole-4-carboxamides | AMPA | Electrophysiology (Patch Clamp) | Potent inhibition (8-fold reduction) | nih.gov |

| Bis(5-aminoisoxazoles) | AMPA | Electrophysiology (Patch Clamp) | Potent positive modulation | semanticscholar.org |

| Vanillin-Isoxazoles | α7 nAChR | Electrophysiology (Single Channel) | Positive allosteric modulation | mdpi.com |

| Δ2-Isoxazolines | β-Adrenergic | Radioligand Binding | Demonstrated binding affinity | nih.gov |

Cell-Based Phenotypic Screens

Cell-based phenotypic screens are crucial in early-stage drug discovery to identify compounds that elicit a desired biological response in a cellular context. For isoxazole derivatives, these screens have revealed a broad spectrum of activities.

The potential of isoxazole derivatives as anticancer agents has been demonstrated through their cytotoxic effects against various cancer cell lines. nih.gov Studies have shown that these compounds can inhibit the proliferation of tumor cells, with some exhibiting specificity towards certain types of cancer. nih.govnih.gov

For instance, a series of 3,5-disubstituted-1,2,4-oxadiazoles, which are structurally related to isoxazoles, were evaluated for their in vitro anti-proliferative activities. Several compounds showed specificity towards pancreatic cancer cells (3f, 3h, 3j, and 3k) and prostate cancer cells (3n). nih.gov Similarly, tyrosol-coupled 3,5-disubstituted isoxazole derivatives exhibited higher anti-proliferative effects against K562 leukemia cells compared to their triazole counterparts. nih.gov Specifically, compounds 3a (4-OCH₃-C₆H₄), 3d (4-t-Bu-C₆H₄), and 3e (4-Cl-C₆H₄) displayed the highest activity, with IC₅₀ values of 18 µg/mL, 16 µg/mL, and 18 µg/mL, respectively. nih.gov

Furthermore, research on 3-substituted aminoisoxazolo[5,4-b]pyridines identified two compounds, 3-chloroacetyl-[V] and 3-2-bromo-propionylaminoisoxazolo[5,4-b]pyridine [VI], that revealed cytotoxic activity against eight different human or mouse tumor cell lines, with ID₅₀ values within the international activity criterion for synthetic agents (4 µg/ml). nih.gov The antiproliferative potential of pentacyclic benzimidazole (B57391) derivatives has also been assessed, with derivative 6 showing potent inhibitory effects at submicromolar concentrations (IC₅₀ 0.3–1.8 µM) across multiple cancer cell lines, marking it as a promising lead compound. mdpi.com

| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | Observed Activity (IC₅₀/ID₅₀) | Reference |

|---|---|---|---|---|

| 3,5-Disubstituted Isoxazoles | 3d (4-t-Bu-C₆H₄) | K562 (Leukemia) | 16 µg/mL (45 µM) | nih.gov |

| 3,5-Disubstituted Isoxazoles | 3a (4-OCH₃-C₆H₄) | K562 (Leukemia) | 18 µg/mL (55 µM) | nih.gov |

| 3,5-Disubstituted Isoxazoles | 3e (4-Cl-C₆H₄) | K562 (Leukemia) | 18 µg/mL (54.5 µM) | nih.gov |

| 3-Substituted Aminoisoxazolo[5,4-b]pyridines | Compound V & VI | Various human/mouse tumor lines | < 4 µg/mL | nih.gov |

| Pentacyclic Benzimidazoles | Derivative 6 | Multiple lines (e.g., Capan-1, Hap-1) | 0.3–1.8 µM | mdpi.com |

| 3,5-Disubstituted-1,2,4-oxadiazoles | 3n | Prostate cancer cells | Highly selective | nih.gov |

Isoxazole derivatives have been shown to possess significant immunoregulatory properties, acting as immunosuppressive, anti-inflammatory, or immunostimulatory agents. nih.govmdpi.com These compounds have been tested in various models using cells from both rodents and humans. nih.gov A notable feature of these derivatives is their low toxicity and good bioactivity at low concentrations. nih.govnih.gov

For example, 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide was found to have no cytotoxic effects on murine macrophage (J774E.1) and lymphoblast (D10.G4.1) cell lines over a wide range of concentrations. nih.gov This compound stimulated the proliferation of lymphocytes from the spleen and mesenteric lymph nodes, both alone and with mitogens. nih.gov Its derivatives, however, showed varied effects; prevailing stimulatory activity was noted for the parent hydrazide, while inhibitory activity was observed for derivatives 01K and 06K. nih.gov

Other studies have highlighted the ability of isoxazole derivatives to modulate T-cell and B-cell populations in lymphoid organs and enhance antibody production. mdpi.comnih.gov For instance, an isoxazolo[5,4-e]triazepine derivative (compound RM33) demonstrated potent immunosuppressive activities, effectively suppressing both humoral and cellular immune responses in mouse models. nih.gov Conversely, another derivative was shown to induce lymphopoiesis and the generation of regulatory T-cells, stimulating the humoral immune response. nih.gov These differential activities suggest that the isoxazole scaffold can be modified to either suppress or stimulate the immune system, offering potential therapeutic applications for autoimmune diseases, infections, or as vaccine adjuvants. mdpi.comnih.gov

| Compound/Derivative | Cell/Model System | Observed Immunomodulatory Effect | Reference |

|---|---|---|---|

| 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide | Murine lymphocytes & macrophages | Stimulated proliferation, increased IL-1β production | nih.gov |

| 01K and 06K (hydrazide derivatives) | Murine lymphocytes | Inhibitory activity on proliferation | nih.gov |

| Isoxazolo[5,4-e]triazepine (RM33) | Mouse models | Potent immunosuppression of humoral and cellular responses | nih.gov |

| 2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-(4-chlorophenyl)hydrazine-1-carbothioamide (06K) | Mouse models | Induces lymphopoiesis, stimulates humoral response, increases regulatory T-cells | nih.gov |

| Derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide | Human peripheral blood mononuclear cells (PBMCs) | Inhibited PHA-induced proliferation (immunosuppressive) | mdpi.com |

The isoxazole scaffold is a key component in compounds exhibiting a broad spectrum of antimicrobial activities, including antifungal, antibacterial, and antiviral properties. rsc.org

Antifungal Activity: Several novel isoxazole derivatives have demonstrated potent antifungal activity. For example, a series of 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles were tested for antifungal effects, with some displaying activity at non-cytotoxic concentrations. nih.gov Derivative 6c was found to be 9 times more potent than miconazole (B906) and significantly more potent than amphotericin B and fluconazole (B54011) against Cryptococcus neoformans. nih.gov Other studies have identified pyrrole-based compounds and 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles as having robust antifungal effects, often mediated by the inhibition of the lanosterol (B1674476) 14α-demethylase enzyme (CYP51), a key component in fungal cell membrane synthesis. nih.govmdpi.com

Antibacterial Activity: The antibacterial potential of isoxazole derivatives has also been explored. While some studies reported weak to mild activity, others have identified compounds with significant effects, particularly against Gram-positive pathogens. researchgate.netnih.gov For instance, isoxazole-carboxamide derivatives A8 and A9 showed significant antibacterial activity against Pseudomonas aeruginosa. nih.gov In another study, 5-oxopyrrolidine derivative 21, which contains a 5-nitrothiophene substituent, demonstrated promising and selective activity against multidrug-resistant Staphylococcus aureus strains. nih.gov

Antiviral Activity: Isoxazole derivatives are being investigated as potential antiviral agents. rsc.org Research into adamantylmethyl esters of 5-aminoisoxazole-3-carboxylic acid has shown antiviral activity against the Tick-borne encephalitis virus (TBEV), a flavivirus. nih.govresearchgate.net These compounds are thought to target the viral envelope protein E. nih.govresearchgate.net Additionally, other heterocyclic amine derivatives have shown potent broad-spectrum activity against both RNA viruses (influenza A, HCV, Cox B3) and DNA viruses (HBV). nih.gov

| Activity Type | Compound Class/Derivative | Target Pathogen(s) | Key Finding | Reference |

|---|---|---|---|---|

| Antifungal | 3-(pyrazolyl)-5-methylisoxazole (6c) | Cryptococcus neoformans | 9x more potent than miconazole | nih.gov |

| Antifungal | 5-(pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles | Candida species | Inhibition of CYP51 enzyme | nih.gov |

| Antibacterial | Isoxazole-carboxamides (A8, A9) | Pseudomonas aeruginosa | Significant activity (MIC 2.00 mg/ml) | nih.gov |

| Antibacterial | 5-Oxopyrrolidine derivative (21) | Multidrug-resistant S. aureus | Selective activity against Gram-positive pathogens | nih.gov |

| Antiviral | Adamantylmethyl esters of 5-aminoisoxazole-3-carboxylic acid | Tick-borne encephalitis virus (TBEV) | Activity reduced by immature virus particles | nih.govresearchgate.net |

| Antiviral | Benzo-heterocyclic amines (3f, 3g) | Influenza A, HCV, Cox B3, HBV | Potent broad-spectrum activity (IC₅₀ in low µM range) | nih.gov |

Investigations into Mechanisms of Action at the Cellular and Molecular Level

Understanding the mechanism of action is critical for the development of targeted therapeutics. Research into isoxazole derivatives has begun to elucidate the cellular pathways and molecular interactions through which they exert their biological effects.

The biological activities of isoxazole derivatives are often linked to their ability to modulate key cellular signaling pathways involved in cell fate, inflammation, and immunity.

Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is crucial in embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers. mdpi.comnih.gov While direct studies on this compound are limited, other small molecules have been shown to inhibit this pathway. mdpi.com For example, the flavonoid EGCG has been shown to block gastric cancer cell growth by reducing the expression of β-catenin and phosphorylated GSK3β, key components of the canonical Wnt pathway. mdpi.com Given the importance of this pathway in cancer, it represents a potential target for isoxazole-based anticancer agents.

Caspases and NF-κB: The immunosuppressive and anti-inflammatory effects of isoxazole derivatives have been linked to pathways involving caspases and Nuclear Factor-kappa B (NF-κB). Caspases are critical mediators of apoptosis (programmed cell death), while NF-κB is a key regulator of inflammatory responses. One study on N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide suggested that the immunosuppressive compound MM3 initiates an apoptotic pathway associated with the activation of NF-κB by caspase 8. mdpi.com Furthermore, the differential effects of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide and its derivatives (01K and 06K) on lymphocyte proliferation were linked to their distinct influence on the expression of signaling proteins, including caspases, in Jurkat cells. nih.gov

| Pathway | Compound Class/Derivative | Cell/Model System | Observed Modulation | Reference |

|---|---|---|---|---|

| Wnt/β-catenin | EGCG (Flavonoid) | Gastric cancer cells | Inhibition of pathway, reduced β-catenin expression | mdpi.com |

| Caspase/NF-κB | MM3 (Isoxazole derivative) | Human cells | Initiation of apoptosis via caspase 8 and NF-κB activation | mdpi.com |